molecular formula C15H21ClN2O4S B13476911 Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B13476911
M. Wt: 360.9 g/mol
InChI Key: VGEPMRHLZPOZTF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a chlorosulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-chlorosulfonylphenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature and the use of an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Sulfonamide derivatives: from nucleophilic substitution.

    Sulfonyl derivatives: from reduction.

    N-oxides: from oxidation.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is primarily based on its ability to interact with nucleophiles and electrophiles due to the presence of the chlorosulfonyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The piperazine ring can also interact with various receptors and enzymes, influencing their activity .

Comparison with Similar Compounds

  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
  • Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness: Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to the presence of both a piperazine ring and a chlorosulfonyl phenyl group. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups .

Biological Activity

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C15H21ClN2O4S
  • Molecular Weight : 425.93 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide
  • Melting Point : 199-202°C

The compound's unique structure, particularly the chlorosulfonyl group, plays a crucial role in its reactivity and biological activity.

This compound exhibits several biological activities, primarily through:

  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound interacts with specific protein targets involved in cancer progression, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammatory responses associated with various diseases.
  • Antibacterial Properties : While further investigation is required, initial findings indicate potential antibacterial activity.

Interaction Studies

Research has focused on the binding affinity of this compound to proteins implicated in disease pathways. These studies are critical for understanding how the compound modulates biological processes and its potential side effects.

Study 1: Antitumor Activity

A study assessed the antitumor effects of this compound using various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting effective inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells.

Study 2: Anti-inflammatory Effects

In a model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Study 3: Antibacterial Activity

Preliminary tests demonstrated that this compound exhibited antibacterial activity against several strains of bacteria. Further studies are needed to elucidate the exact mechanisms and efficacy against specific pathogens.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylateC9H17ClN2O4SVaries; lacks phenolic substitution
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylateC15H21ClN2O4SPotentially different pharmacological properties
Tert-butyl 4-(sulfamoyl)piperazine-1-carboxylic acidC12H18N2O5SDifferent reactivity and biological profile

This table illustrates how variations in substituents affect biological activity and reactivity within this chemical class.

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

tert-butyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3

InChI Key

VGEPMRHLZPOZTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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